molecular formula C25H16N2O4S B2372622 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361168-00-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2372622
CAS RN: 361168-00-5
M. Wt: 440.47
InChI Key: HVYUPMWPXKGOAK-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide is a chemical compound with the molecular formula C21H16N2O3S2 . It has a molecular weight of 408.5 g/mol . The IUPAC name for this compound is N - [4- (2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide .


Molecular Structure Analysis

The molecular structure of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide includes a chromen-3-yl group, a thiazol-2-yl group, and a phenylsulfanyl group . The InChI string representation of the molecule is InChI=1S/C21H16N2O3S2/c24-19 (10-11-27-15-7-2-1-3-8-15)23-21-22-17 (13-28-21)16-12-14-6-4-5-9-18 (14)26-20 (16)25/h1-9,12-13H,10-11H2, (H,22,23,24) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.5 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 122 Ų . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 408.06023472 g/mol . The compound has a complexity of 607 .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Novel derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide have shown potential antimicrobial, antifungal, and antimalarial activity. This was observed through the synthesis of various compounds and subsequent testing against specific bacterial strains (Shah et al., 2016).
  • Microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities, indicating the usefulness of these compounds in combating microbial infections (Raval et al., 2012).

Anti-HIV Activity

  • Some derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenzamide demonstrated moderate to potent activity against wild-type HIV-1, suggesting potential use in anti-HIV therapies (Bhavsar et al., 2011).

Cytotoxic Activity

  • Thiazole derivatives bearing a coumarin nucleus were synthesized using ultrasound irradiation and evaluated for their cytotoxic activities against human cells. This implies potential applications in cancer research and therapy (Gomha & Khalil, 2012).

Application in Antimicrobial Coatings

  • A study demonstrated the use of coumarin–thiazole derivatives in antimicrobial polyurethane coatings. The incorporation of these compounds into polymers showed a significant antimicrobial effect, indicating their potential in material science applications (El‐Wahab et al., 2014).

Detection of Cyanide Anions

  • Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, with significant potential in environmental monitoring and safety applications (Wang et al., 2015).

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O4S/c28-23(18-11-5-7-13-22(18)30-17-9-2-1-3-10-17)27-25-26-20(15-32-25)19-14-16-8-4-6-12-21(16)31-24(19)29/h1-15H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYUPMWPXKGOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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